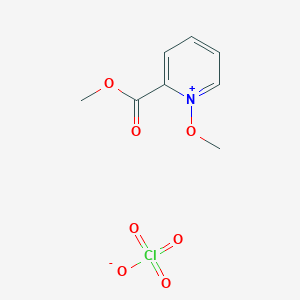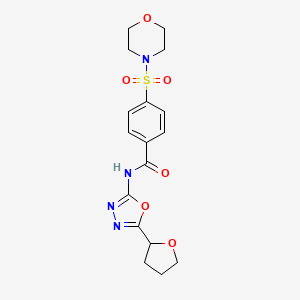![molecular formula C17H15FN4OS B2487981 Benzo[c][1,2,5]thiadiazol-5-yl(4-(4-fluorophenyl)piperazin-1-yl)methanone CAS No. 1203059-06-6](/img/structure/B2487981.png)
Benzo[c][1,2,5]thiadiazol-5-yl(4-(4-fluorophenyl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related benzo[d]thiazole derivatives has been explored in various studies. One approach involved the preparation of benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffolds, identified as new anti-mycobacterial chemotypes. This synthesis process typically involves several steps, including the initial formation of the benzo[d]thiazole core, followed by functionalization with piperazin-1-yl methanone groups to achieve the desired biological activity (Pancholia et al., 2016).
Molecular Structure Analysis
Molecular structure analysis of similar compounds has been performed using various spectroscopic techniques and X-ray diffraction studies. For instance, the crystal structure of related molecules has been elucidated, revealing key insights into their three-dimensional arrangements and interactions at the molecular level. These studies often highlight the importance of specific functional groups and their arrangement for the biological activity of the compounds (Prasad et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving benzo[c][1,2,5]thiadiazol derivatives can vary widely, depending on the specific functional groups present on the molecule. These reactions may include nucleophilic substitutions, electrophilic additions, and cycloadditions, which can significantly alter the chemical and biological properties of the compound. The introduction of fluorophenyl and piperazinyl groups, for instance, can enhance the compound's reactivity and interaction with biological targets (Foroumadi et al., 2005).
Physical Properties Analysis
The physical properties of benzo[c][1,2,5]thiadiazol derivatives, such as solubility, melting point, and stability, are crucial for their application in various fields. These properties are often influenced by the molecular structure of the compound, including the presence of specific substituents and their electronic effects. Studies on related compounds have shown that modifications to the molecular structure can lead to significant changes in these physical properties, affecting their utility in pharmaceutical formulations and other applications (Joshi et al., 1986).
Chemical Properties Analysis
The chemical properties of benzo[c][1,2,5]thiadiazol derivatives are closely tied to their molecular structure. These properties, including acidity, basicity, reactivity towards different chemical reagents, and stability under various conditions, play a critical role in determining their potential applications. For example, the electron-withdrawing or donating nature of substituents can affect the compound's reactivity and interaction with biological molecules, thereby influencing its biological activity and potential therapeutic applications (Manasa et al., 2020).
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Applications
Design and Synthesis for Antimycobacterial Activity : Compounds with a benzo[d]thiazol-2-yl(piperazin-1-yl)methanone scaffold have been identified as promising chemotypes against Mycobacterium tuberculosis, with some derivatives exhibiting low cytotoxicity and high therapeutic indices (Pancholia et al., 2016).
Antimicrobial Activity of Pyridine Derivatives : The antimicrobial activity of pyridine derivatives synthesized from 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid was investigated, showing variable and modest activity against bacterial and fungal strains (Patel et al., 2011).
Anticonvulsant Applications
- Synthesis as Anticonvulsant Agents : Novel derivatives synthesized from benzo[d]isoxazol-3-yl compounds demonstrated significant anticonvulsant activities, highlighting the therapeutic potential of such structures (Malik & Khan, 2014).
Photophysical and Biological Interaction Studies
- Photophysical Properties and Biomolecule Interaction : Hybrid molecules containing benzo[c][1,2,5]thiadiazole structures were synthesized and analyzed for their photophysical properties and interactions with biomolecules like DNA and HSA, offering insights into their potential biological applications (Neto et al., 2020).
Molecular Synthesis and Characterization
- Molecular Synthesis and Anticancer Activity : Thiophene-containing 1,3-diarylpyrazole derivatives were synthesized and evaluated for their anticancer activity against various human cancer cells, demonstrating promising inhibitory effects and suggesting potential for further development (Inceler et al., 2013).
Wirkmechanismus
Target of Action
Benzo[c][1,2,5]thiadiazol-5-yl(4-(4-fluorophenyl)piperazin-1-yl)methanone is a complex compound with a specific set of targets. The primary targets of this compound are protein tyrosine phosphatase 1B (PTP1B) and SHP2 . These proteins play crucial roles in cellular signaling pathways, regulating a variety of cellular processes.
Mode of Action
The compound interacts with its targets, PTP1B and SHP2, by inhibiting their activity . This inhibition alters the normal functioning of these proteins, leading to changes in the cellular signaling pathways they are involved in.
Eigenschaften
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[4-(4-fluorophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4OS/c18-13-2-4-14(5-3-13)21-7-9-22(10-8-21)17(23)12-1-6-15-16(11-12)20-24-19-15/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MROHBZHRSNJPJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC4=NSN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-amino-6-(dimethylamino)-9H-purin-9-yl]acetic acid](/img/structure/B2487902.png)
![N-(2-fluorophenyl)-2-(3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)acetamide](/img/structure/B2487903.png)
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(2-oxooxazolidin-3-yl)acetamide](/img/structure/B2487904.png)
![5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B2487905.png)

![N-(3,5-ditert-butylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2487910.png)
![3-(2-aminoethyl)-7-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one hydrochloride](/img/structure/B2487912.png)

![4-[(3-methoxyphenyl)methylamino]-1H-quinazoline-2-thione](/img/no-structure.png)


